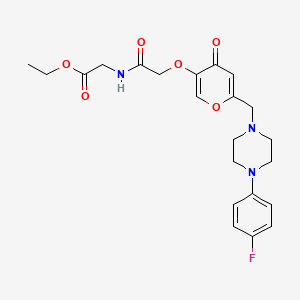

ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate involves multi-step chemical reactions, typically starting with key precursors like ethyl acetoacetate, 4-fluorophenylmagnesium bromide, and various aldehydes. These precursors undergo a series of reactions including condensation, reduction, and cyclization to form the desired product. The synthesis process highlights the importance of precise reaction conditions and the selection of appropriate catalysts and reagents to achieve high yield and purity of the compound (Arutyunyan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is characterized by X-ray crystallography. These analyses reveal that such molecules often exhibit complex geometries and intermolecular interactions, including hydrogen bonding, which can influence their stability and reactivity. The presence of multiple functional groups contributes to the compound's ability to participate in various chemical reactions and form stable crystal structures (Xiao-lon, 2015).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is largely defined by its functional groups. The presence of the ester, amide, and ether functionalities within its structure allows for a range of reactions, including hydrolysis, nucleophilic substitution, and condensation. These reactions can be leveraged to modify the compound or to synthesize derivative compounds with potential biological activity (Mercadante et al., 2013).

Scientific Research Applications

Synthesis and Drug Development

- The compound is used as a precursor in the synthesis of Efletirizine hydrochloride , a histamine H1 receptor antagonist. This synthesis involves condensation with 1-[bis(4-fluorophenyl)methyl]piperazine, highlighting its utility in producing antihistamine drugs with potential applications in treating allergies and related conditions (Mai Lifang, 2011).

Analytical Chemistry

- It has been utilized in the determination of impurity profiles of drug substances, specifically as a drug substance of the oxazolidinone type developed for chronic oral treatment of thrombotic disorders. Techniques like reversed-phase HPLC gradient separation and liquid chromatography-mass spectrometry (LC-MS) were developed to characterize the byproducts occurring during synthesis (A. Thomasberger, F. Engel, K. Feige, 1999).

Heterocyclic Chemistry

- The compound is involved in the synthesis of heterocyclic derivatives , such as pyridine, pyridazine, and phthalazine derivatives. These derivatives have been explored for various biological activities, showcasing the compound's role in generating bioactive molecules (E. A. E. Rady, M. Barsy, 2006).

Biological Activity Studies

- In the field of biological evaluation , it has been used to synthesize derivatives for assessing their analgesic and anti-inflammatory activity, indicating its significance in the development of new therapeutic agents (Yasemin Duendar, M. Goekce, Esra Kuepeli, M. Şahin, 2007).

properties

IUPAC Name |

ethyl 2-[[2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-18(11-19(20)27)13-25-7-9-26(10-8-25)17-5-3-16(23)4-6-17/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTXOKIRUOTBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)